

YW1128: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YW1128	
Cat. No.:	B15542663	Get Quote

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Abstract

YW1128 is a potent small molecule inhibitor of the Wnt/ β -catenin signaling pathway, identified as 5-methyl-1-(2-methylphenyl)-N-2-quinolinyl-1H-1,2,3-triazole-4-carboxamide. It has demonstrated potential in preclinical models for the treatment of metabolic disorders by promoting the degradation of β -catenin. This technical guide provides an in-depth overview of the solubility and stability of **YW1128**, compiled from available literature and supplier information. The document includes quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to support further research and development.

Core Properties of YW1128

Property	Value	Reference
Formal Name	5-methyl-1-(2-methylphenyl)- N-2-quinolinyl-1H-1,2,3- triazole-4-carboxamide	[1]
CAS Number	2131223-64-6	[1]
Molecular Formula	C20H17N5O	[1]
Molecular Weight	343.4 g/mol	[1]



Solubility Data

The solubility of **YW1128** has been determined in various common laboratory solvents. The following table summarizes the available quantitative solubility data.

Solvent	Solubility
Dimethylformamide (DMF)	30 mg/mL
Dimethyl sulfoxide (DMSO)	30 mg/mL
Ethanol	30 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2	2 mg/mL

It is important to note that for in vivo studies, a solution of 2.5 mg/mL in a mixture of 10% DMSO and 90% corn oil has been successfully used, requiring sonication to achieve a clear solution.

Stability Data

Stability is a critical parameter for the handling, storage, and application of **YW1128** in experimental settings.

Stock Solution Stability

Stock solutions of **YW1128** in an appropriate solvent can be stored under the following conditions:

Storage Temperature	Storage Period
-80°C	6 months
-20°C	1 month

In Vitro Stability

While specific experimental data on the in vitro stability of **YW1128** in matrices such as plasma or microsomal fractions is not readily available in the public domain, a general protocol for



assessing plasma stability is provided in the experimental protocols section. Such studies are crucial for determining the compound's half-life and metabolic susceptibility in a biological environment.

Experimental Protocols

The following protocols are based on standard methodologies in drug discovery and the information available for **YW1128**.

Solubility Assessment (Kinetic Method)

This protocol outlines a general method for determining the kinetic solubility of a compound like **YW1128** in an aqueous buffer.

- Preparation of Stock Solution: Prepare a high-concentration stock solution of YW1128 in DMSO (e.g., 10 mM).
- Serial Dilution: In a 96-well plate, perform serial dilutions of the YW1128 stock solution with DMSO.
- Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a
 corresponding well in a new 96-well plate containing the aqueous buffer of interest (e.g.,
 PBS, pH 7.4).
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) with gentle shaking.
- Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

In Vitro Plasma Stability Assay

This protocol provides a framework for evaluating the stability of **YW1128** in plasma.

 Compound Preparation: Prepare a stock solution of YW1128 in a suitable organic solvent (e.g., DMSO) at a concentration of 0.5 ng/μL.



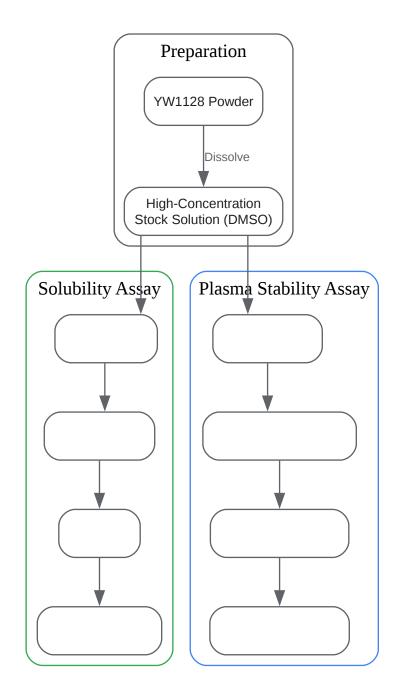
- Incubation with Plasma: Add 10 μL of the YW1128 stock solution to 100 μL of plasma (e.g., human, mouse, rat) in a 96-well plate.
- Time Points: Incubate the plate at 37°C and collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
- Protein Precipitation: At each time point, terminate the reaction by adding 300 µL of cold acetonitrile containing an internal standard to precipitate the plasma proteins.
- Centrifugation: Centrifuge the plate at 4000 rpm for 5 minutes at 21°C.
- Analysis: Collect the supernatant and analyze the concentration of the remaining YW1128 using LC-MS/MS.
- Data Analysis: Calculate the percentage of **YW1128** remaining at each time point relative to the 0-minute sample and determine the in vitro half-life (t½).

Mechanism of Action and Signaling Pathway

YW1128 is an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Its mechanism of action involves the stabilization of Axin, a key component of the β-catenin destruction complex. This complex, which also includes APC, GSK3 β , and CK1 α , phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By stabilizing Axin, **YW1128** enhances the degradation of β-catenin, leading to reduced nuclear translocation and decreased transcription of Wnt target genes such as c-Myc and Cyclin D1.

YW1128 Experimental Workflow



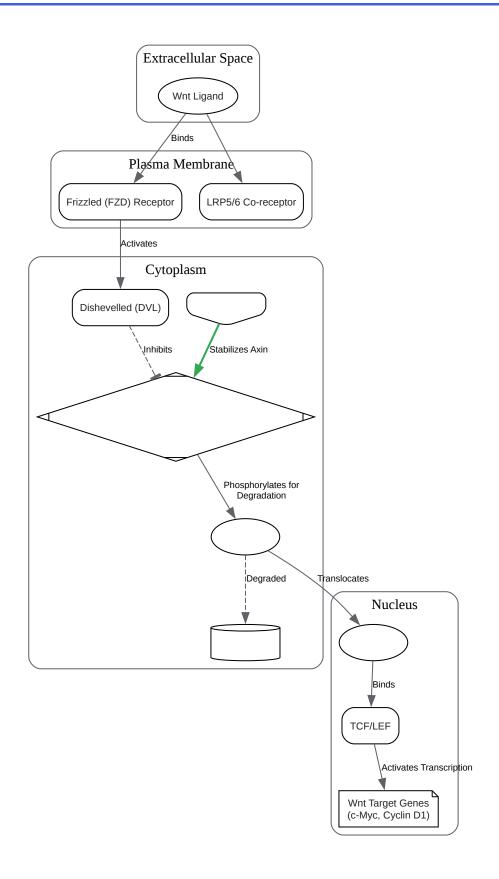


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Caption: A generalized workflow for assessing the solubility and plasma stability of YW1128.

YW1128 in the Wnt/β-Catenin Signaling Pathway





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Caption: The inhibitory effect of YW1128 on the canonical Wnt/β-catenin signaling pathway.



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References

- 1. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YW1128: A Technical Guide to Solubility and Stability].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542663#yw1128-solubility-and-stability-data]

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